Ethyl 3,5-bis(trifluoromethyl)benzoate

Vue d'ensemble

Description

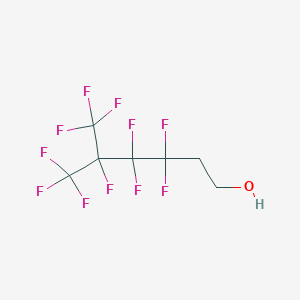

Ethyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F6O2 . It is colorless and has a molecular weight of 286.17 g/mol . The compound is liquid in physical form .

Molecular Structure Analysis

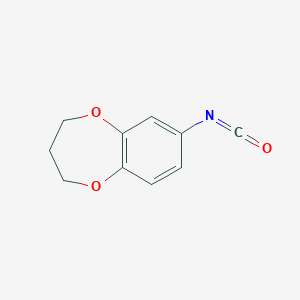

The molecular structure of Ethyl 3,5-bis(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzene ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis

Ethyl 3,5-bis(trifluoromethyl)benzoate has a molecular weight of 286.17 g/mol and a refractive index ranging from 1.4145 to 1.4165 . It is a liquid in physical form .Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 3,5-bis(trifluoromethyl)benzoate is utilized in the synthesis of various pharmaceutical compounds. For instance, it is involved in the production mechanism of selinexor , a medication used for certain cancer treatments. The compound acts as an intermediate in the synthesis process, where it is transformed into an imine .

Antimicrobial Activity

This compound has been used in the synthesis of pyrazole derivatives that exhibit potent growth inhibition against drug-resistant bacteria. Some derivatives have shown very low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity .

Biocatalysis

In biotechnological research, Ethyl 3,5-bis(trifluoromethyl)benzoate is a substrate for biocatalytic processes. It has been used to evaluate the catalytic abilities of mycelia in bioreduction reactions .

Chemical Synthesis

It serves as a key chiral intermediate in the enantioselective synthesis of compounds like aprepitant , which is used to prevent chemotherapy-induced nausea and vomiting .

Energy Storage

The compound has been modified for use in energy storage applications, such as improving the capacity and cyclic stability of lithium-sulfur (Li-S) batteries by suppressing the diffusion of polysulfides .

Proteomics Research

Ethyl 3,5-bis(trifluoromethyl)benzoate is also sold as a specialty product for proteomics research applications, indicating its use in the study of proteins and their functions .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 3,5-bis(trifluoromethyl)benzoate is a specialty product used in proteomics research applications . .

Mode of Action

It is known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .

Biochemical Pathways

It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

It is known that 3,5-bis(trifluoromethyl)benzoic acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Action Environment

It is known that the high electronegativity and large steric hindrance of trifluoromethyl group-containing compounds can lead to improved capacity and cyclic stability in certain applications .

Propriétés

IUPAC Name |

ethyl 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWZJMOEFTYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369921 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-bis(trifluoromethyl)benzoate | |

CAS RN |

96617-71-9 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 3,5-bis(trifluoromethyl)benzoate in the development of the novel drug delivery system described in the research?

A1: Ethyl 3,5-bis(trifluoromethyl)benzoate is a key component of the amphiphilic fluorinated block copolymer synthesized in this study []. This specific compound is not the drug itself, but rather a building block of the polymer that encapsulates the upconversion nanoparticles and the anticancer drug doxorubicin. Its presence within the polymer structure likely contributes to the self-assembly properties of the block copolymer, enabling the formation of stable nanoclusters with the hydrophobic lanthanide-based upconversion nanoparticles.

Q2: Does the inclusion of Ethyl 3,5-bis(trifluoromethyl)benzoate in the polymer affect the drug release properties of the nanoclusters?

A2: While the study doesn't explicitly investigate the direct impact of Ethyl 3,5-bis(trifluoromethyl)benzoate on drug release, it highlights that the synthesized nanoclusters exhibit excellent pH/redox-dual-responsive release behavior for doxorubicin in vitro []. Further research is needed to fully understand the contribution of this specific compound to the controlled release mechanism. It is plausible that the presence of Ethyl 3,5-bis(trifluoromethyl)benzoate influences the polymer's response to pH and redox changes, thereby affecting drug release.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)